![molecular formula C20H17FN4 B6043276 N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)
N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a benzylamine substituent at the 7-position, a 4-fluorophenyl group at the 3-position, and a methyl group at the 5-position. This compound belongs to a class of heterocyclic molecules extensively studied for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (M. tb). The 3-(4-fluorophenyl) moiety is a critical pharmacophore for targeting bacterial ATP synthase, a validated therapeutic target for tuberculosis treatment . The compound’s molecular formula is C19H16FN5, with a molecular weight of 333.4 g/mol and a CAS number of 920457-44-9 .
Preparation Methods
The synthesis of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl halides in the presence of a base such as potassium carbonate.
Introduction of the fluorophenyl group: This can be done through a Suzuki-Miyaura coupling reaction between the pyrazolo[1,5-a]pyrimidine derivative and a fluorophenylboronic acid, using a palladium catalyst.
Introduction of the methyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with methyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, resulting in changes in gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit structural diversity at the 3-, 5-, and 7-positions, which significantly influences their biological activity, pharmacokinetics, and safety profiles. Below is a detailed comparison:
Structural Modifications and Anti-Mycobacterial Activity
Key Observations :
- 3-Position: The 4-fluorophenyl group is essential for ATP synthase inhibition. Replacement with non-fluorinated aryl groups (e.g., phenyl) reduces potency by 10–100-fold .
- 5-Position : Methyl substitution (as in the target compound) balances steric bulk and metabolic stability. Bulky groups (e.g., p-tolyl, 4-isopropylphenyl) enhance potency but may compromise pharmacokinetics .
- 7-Amine Substituent : Pyridin-2-ylmethyl analogs (e.g., 33, 34) show superior anti-M. tb activity compared to benzyl derivatives, likely due to hydrogen bonding with the ATP synthase target. However, benzyl-substituted compounds (like the target) exhibit lower hERG channel inhibition, reducing cardiac toxicity risks .
Key Findings :
- The target compound’s benzyl group confers lower hERG affinity compared to pyridinylmethyl analogs, which often exhibit IC₅₀ values <20 µM .
- Microsomal stability correlates with 5-substituent bulkiness. Methyl (target compound) and phenyl (47) groups enhance stability, while 4-isopropylphenyl (35) reduces it due to increased metabolic oxidation .
Comparison with Non-Pyrazolo[1,5-a]pyrimidine Analogs
Triazolopyrimidines (e.g., N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) show antimalarial activity but lack efficacy against M. tb. Their distinct scaffold limits direct structural comparison but highlights the pyrazolo[1,5-a]pyrimidine core’s specificity for mycobacterial targets .
Q & A
Basic Questions
Q. Q1. What are the key steps in synthesizing N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis involves multi-step organic reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A typical approach includes:
- Cyclization of precursors like α,β-unsaturated ketones with triazol-5-amine derivatives under reflux conditions.
- Functionalization via nucleophilic substitution or coupling reactions to introduce the benzyl and 4-fluorophenyl groups.
- Optimization using polar aprotic solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance yield (70–85%) and purity .
Q. Q2. How is the purity and structural integrity of this compound validated?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV detection) monitor reaction progress and purity (>95%) .
- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., 4-fluorophenyl δ~7.2 ppm, benzyl CH2 δ~4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 403.18) .
Q. Q3. What structural features influence its solubility and stability?
- Hydrophobic groups : The 4-fluorophenyl and benzyl substituents reduce aqueous solubility but enhance lipid membrane permeability.
- Stability : The pyrazolo[1,5-a]pyrimidine core is stable under acidic conditions (pH 3–7) but degrades in strong bases. Storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replacing the benzyl group with pyridinylmethyl (e.g., 3-pyridinyl) increases kinase inhibition potency (IC50 reduced from 120 nM to 45 nM) .
- Fluorine positioning : Para-fluorine on the phenyl group enhances target binding via dipole interactions, while meta-substitution reduces activity .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or CDK2 .
Q. Q5. How do analytical data resolve contradictions in reported biological activities?
- Case example : Conflicting IC50 values (e.g., 50 nM vs. 200 nM for CDK inhibition) may arise from assay conditions.
- Impurity interference : Trace byproducts (e.g., de-fluorinated analogs) can skew results. LC-MS/MS quantifies impurities (<0.1% threshold) .
Q. Q6. What computational strategies predict pharmacokinetic properties?
- ADMET profiling : Tools like SwissADME predict moderate bioavailability (F~30%) due to high logP (~3.5).
- Metabolic sites : CYP3A4-mediated oxidation at the benzyl position (identified via DFT calculations) guides prodrug design .
Q. Methodological Challenges
Q. Q7. What strategies improve synthetic yield for scale-up?
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (yield increases from 65% to 88%) .
- Flow chemistry : Enables continuous production of intermediates (e.g., pyrimidine precursors) with >90% purity .
Q. Q8. How to address low solubility in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion (size ~150 nm, PDI <0.2) .
Q. Biological Applications
Q. Q9. What preclinical models validate its therapeutic potential?
- Cancer : In murine xenografts, 50 mg/kg dosing (oral) reduces tumor volume by 60% (vs. control) via apoptosis (caspase-3 activation) .
- Antiviral : EC50 = 1.2 μM against HCoV-229E in Vero cells, with low cytotoxicity (CC50 >50 μM) .
Q. Q10. How is target engagement confirmed in cellular systems?
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUISZTZWQZJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.